N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via a thioether bridge to a substituted imidazole core. This compound belongs to the broader class of N-substituted 2-arylacetamides, which are structurally analogous to the lateral chain of natural benzylpenicillin and exhibit diverse applications in coordination chemistry and medicinal research due to their robust hydrogen-bonding capabilities and conformational flexibility .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-13-8-9-14(20)15(21)10-13/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERAVTDMYITZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A critical comparison of N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide with related compounds reveals distinct differences in substituents, core heterocycles, and physicochemical properties:
- Core Heterocycle Variability: The target compound’s imidazole core contrasts with the benzothiazole in and the pyrazole in . The imidazole’s sulfur atom and planar geometry may enhance π-π stacking interactions compared to the pyrazole’s non-aromatic dihydro structure .
- In contrast, the methoxy and methyl groups in improve lipophilicity and may alter binding kinetics.
- Conformational Flexibility : The pyrazole derivative in exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, suggesting steric repulsion-induced rotation. Such flexibility could influence molecular recognition in biological systems .
Physicochemical and Functional Implications
- Hydrogen Bonding : The pyrazole derivative’s N–H⋯O hydrogen bonds contrast with the target compound’s thioether and imidazole groups, which may prioritize hydrophobic interactions or metal coordination.
- Solubility and Bioavailability : The trifluoromethoxy group in enhances electronegativity and solubility, while the methoxy groups in could increase membrane permeability. The target compound’s chlorine substituents may balance lipophilicity and polarity for optimal bioavailability.
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